molecular formula C10H15NO B8093238 (R)-1-amino-2-methyl-1-phenyl-propan-2-ol

(R)-1-amino-2-methyl-1-phenyl-propan-2-ol

Cat. No.: B8093238
M. Wt: 165.23 g/mol
InChI Key: FAKPSIGKWYUNJZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-amino-2-methyl-1-phenyl-propan-2-ol is a chiral compound with a unique structure that includes an amino group, a methyl group, and a phenyl group attached to a propanol backbone

Scientific Research Applications

®-1-amino-2-methyl-1-phenyl-propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-amino-2-methyl-1-phenyl-propan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. Another method includes the asymmetric synthesis using chiral catalysts to ensure the desired enantiomer is obtained. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of ®-1-amino-2-methyl-1-phenyl-propan-2-ol often involves large-scale asymmetric synthesis. This process utilizes chiral catalysts and high-pressure reactors to achieve high yields and purity. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-amino-2-methyl-1-phenyl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include oximes, nitriles, secondary amines, alcohols, and various amide derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.

Mechanism of Action

The mechanism of action of ®-1-amino-2-methyl-1-phenyl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-amino-2-methyl-1-phenyl-propan-2-ol include:

  • (S)-1-amino-2-methyl-1-phenyl-propan-2-ol
  • 1-amino-2-methyl-1-phenyl-ethanol
  • 1-amino-2-methyl-1-phenyl-propane

Uniqueness

What sets ®-1-amino-2-methyl-1-phenyl-propan-2-ol apart from these similar compounds is its specific chiral configuration, which can lead to different biological activities and chemical reactivities. The ®-enantiomer may exhibit unique interactions with chiral receptors and enzymes, making it particularly valuable in pharmaceutical research and development.

Properties

IUPAC Name

(1R)-1-amino-2-methyl-1-phenylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(2,12)9(11)8-6-4-3-5-7-8/h3-7,9,12H,11H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKPSIGKWYUNJZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C1=CC=CC=C1)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201277997
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110480-87-0
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110480-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-Amino-α,α-dimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201277997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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